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Get Quote

Denibulin is a vascular-disrupting agent that reversibly inhibits microtubule assembly. The key safety

findings from its first-in-human Phase I study are summarized below.

Table 1: Summary of Denibulin-Associated Transaminitis from Phase I Trial [1] [2]

Aspect Details

Reported Event Grade 3 transaminitis (elevation of transaminase levels).

Dose Level at Event 225 mg/m² (the highest dose level tested).

Designation Dose-Limiting Toxicity (DLT).

Outcome The event contributed to the cessation of dose escalation.

Maximum Tolerated Dose (MTD) Established at 180 mg/m².

Other Common Toxicities Nausea, vomiting, diarrhea, fatigue, headache, and anorexia.

Cumulative Toxicity No evidence of cumulative toxicity was observed.

Troubleshooting & Experimental Guidance

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s548141?utm_src=pdf-body
https://www.smolecule.com/products/s548141?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/21305290/
https://scholars.uthscsa.edu/en/publications/a-phase-i-study-of-mn-029-denibulin-a-novel-vascular-disrupting-a/
https://www.smolecule.com/products/s548141?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


For researchers conducting preclinical or early clinical work with microtubule inhibitors, the following

guidance is recommended for monitoring and managing hepatotoxicity.

Table 2: Monitoring and Management Protocol for Drug-Induced Liver Injury (DILI)

Step Action & Methodology

1. Baseline
Assessment

Conduct standard liver function tests (LFTs): ALT, AST, ALP, and Total Bilirubin
prior to first dose [3].

2. Routine
Monitoring

Monitor LFTs regularly throughout the dosing and follow-up periods. The Phase I

study design can serve as a reference for frequency.

3. DILI Diagnosis Use established criteria: ALT ≥5x ULN, ALP ≥2x ULN, or ALT ≥3x ULN +
Bilirubin ≥2x ULN (Hy's Law) [3]. Causality can be assessed with the Roussel
Uclaf Causality Assessment Method (RUCAM) [3].

4. Dose
Modification

Follow a protocol for managing elevated LFTs. For Grade 3 transaminitis, this
typically requires immediate dosing interruption. Subsequent doses should be

reduced or permanently discontinued based on the severity and persistence of
the abnormality.

5. Investigate
Emerging
Biomarkers

Consider incorporating novel biomarkers like Glutamate Dehydrogenase
(GLDH), which is more liver-specific than ALT and not confounded by muscle

injury [4] [5].

The following diagram illustrates the decision pathway for managing suspected DILI in a clinical or research

setting, based on the established guidelines and the denibulin trial experience.
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Baseline LFTs (ALT, AST, ALP, Bilirubin)

Regular Monitoring During Dosing

Suspected DILI?
(ALT ≥5x ULN, ALP ≥2x ULN,

or ALT ≥3x ULN + Bilirubin ≥2x ULN)

 No

Assess Causality
Using RUCAM

 Yes

Immediately Interrupt Dosing

Investigate Alternative Causes
Consider Novel Biomarkers (e.g., GLDH)

LFTs Return to
Eligibility Criteria?

 Yes  No
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Resume at Reduced Dose
per Protocol

Permanently Discontinue
(Grade 3+ DLT)
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Figure 1: DILI Management and Dose Decision Pathway

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of Grade 3 transaminitis with denibulin? In the Phase I trial, Grade

3 transaminitis was a dose-limiting toxicity (DLT). This means it was a severe or life-threatening adverse

event that defined the upper limit of the drug's tolerable dosage, leading to the establishment of the

Maximum Tolerated Dose at 180 mg/m² [1] [2].

Q2: Are there any known drug-drug interactions that could increase the risk of hepatotoxicity with

denibulin? The available search results do not provide specific drug interaction data for denibulin. As a

general practice, caution should be exercised when co-administering with other drugs known to cause

hepatotoxicity. Consult the latest investigator's brochure for the most current information.

Q3: How does hepatotoxicity with denibulin compare to other microtubule inhibitors? The profile

appears to differ. Denibulin's Phase I trial reported no clinically significant myelotoxicity or alopecia, with

Grade 3 transaminitis being a key DLT at the highest dose [1]. In contrast, the microtubule inhibitor eribulin

more commonly causes neutropenia and peripheral neuropathy, with liver enzyme elevations being

frequent but rarely severe or leading to clinically apparent liver injury [6] [7] [8]. This suggests different off-

target tissue sensitivities within the drug class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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